Carisoprodol

Description

Properties

IUPAC Name |

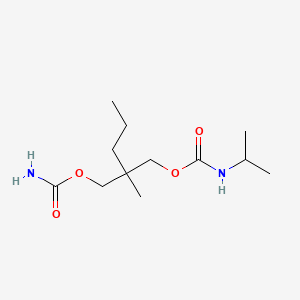

[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Record name | CARISOPRODOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024733 | |

| Record name | Carisoprodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carisoprodol is a white powder. (NTP, 1992), Solid | |

| Record name | CARISOPRODOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carisoprodol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L | |

| Record name | CARISOPRODOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carisoprodol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARISOPRODOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carisoprodol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate | |

| Record name | CARISOPRODOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

78-44-4 | |

| Record name | CARISOPRODOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carisoprodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carisoprodol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carisoprodol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carisoprodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carisoprodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carisoprodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carisoprodol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARISOPRODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21925K482H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARISOPRODOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carisoprodol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C | |

| Record name | CARISOPRODOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carisoprodol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARISOPRODOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carisoprodol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carisoprodol's Mechanism of Action on the Central Nervous System: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisoprodol is a centrally acting skeletal muscle relaxant widely prescribed for the management of acute musculoskeletal pain. Its therapeutic effects, however, are intricately linked to its profound impact on the central nervous system (CNS), a mechanism that also underpins its significant abuse potential. This technical guide provides a comprehensive examination of the molecular and cellular actions of this compound and its primary active metabolite, meprobamate, with a core focus on their interactions with the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to offer a detailed resource for the scientific community.

Introduction

Initially marketed as a safer alternative to barbiturates for muscle relaxation, this compound's clinical profile is characterized by a rapid onset of action and CNS depressant effects, including sedation and anxiolysis.[1][2] These effects are now understood to be mediated not only by its conversion to meprobamate, a known sedative and anxiolytic, but also by the intrinsic pharmacological activity of the parent compound.[3][4][5][6] Both this compound and meprobamate exert their primary influence on the major inhibitory neurotransmitter system in the brain, the GABAergic system, by modulating the function of GABA-A receptors.[4][5][7] This guide will dissect the nuanced mechanisms of this interaction, providing a granular view of the pharmacodynamics of this compound within the CNS.

The Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the CNS. Composed of a variety of subunit combinations (e.g., α, β, γ), the receptor forms a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. The diverse subunit composition of GABA-A receptors gives rise to a wide range of pharmacological profiles for drugs that target this receptor.

This compound's Dual-Action Mechanism on the GABA-A Receptor

The central mechanism of action of this compound is a "barbiturate-like" modulation of the GABA-A receptor, a property shared with its active metabolite, meprobamate.[4][5][8] This action is distinct from that of benzodiazepines, which also target the GABA-A receptor but at a different allosteric site.[4][5] The effects of this compound are not reversed by the benzodiazepine antagonist flumazenil, but are attenuated by the barbiturate antagonist bemegride.[4][5]

Positive Allosteric Modulation

Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor.[4][5] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. By increasing the affinity of GABA for its receptor or by increasing the efficiency of channel opening in the presence of GABA, these compounds potentiate the inhibitory current, leading to a greater hyperpolarization of the neuron.

Direct Agonism

At higher concentrations, both this compound and meprobamate can directly activate the GABA-A receptor, even in the absence of GABA.[3][4][5] This direct gating of the chloride channel leads to a significant influx of Cl⁻ and a powerful inhibitory effect on neuronal activity. This direct agonism is a hallmark of barbiturate-like activity and contributes significantly to the sedative and muscle relaxant effects of this compound, as well as its potential for toxicity in overdose.

The Role of Meprobamate

A substantial portion of orally administered this compound is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate.[1][9][10] Meprobamate is a well-established anxiolytic and sedative that also acts on the GABA-A receptor in a barbiturate-like manner.[3][7][11] For many years, the pharmacological effects of this compound were thought to be solely attributable to this active metabolite.[4][5][12] However, recent studies have unequivocally demonstrated that this compound possesses its own intrinsic activity at the GABA-A receptor, often with greater potency and efficacy than meprobamate.[4][5][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the pharmacokinetics and pharmacodynamics of this compound and meprobamate.

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate

| Parameter | This compound | Meprobamate | Reference(s) |

| Onset of Action | ~30 minutes | - | [1][9] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Higher peak plasma levels than this compound after this compound administration | [1][15] |

| Half-life (t1/2) | ~8 hours | - | [1] |

| Metabolism | CYP2C19 | - | [1][9][10] |

Table 2: Electrophysiological Data of this compound and Meprobamate at GABA-A Receptors

| Compound | Receptor Subtype | Effect | EC50 / IC50 | Efficacy (% of GABA max response) | Reference(s) |

| This compound | α1β2γ2 | Allosteric Modulation | - | - | [4][5] |

| This compound | α1β2γ2 | Direct Gating | - | Larger than meprobamate | [4][5] |

| Meprobamate | GABA-A | Allosteric Modulation | - | - | [3] |

| Meprobamate | GABA-A | Direct Gating | - | - | [3] |

Table 3: Behavioral Pharmacology of this compound

| Study Type | Species | Endpoint | ED50 | Antagonism | Reference(s) |

| Drug Discrimination | Rats | Substitution for this compound | Pentobarbital, Chlordiazepoxide, Meprobamate | Bemegride (barbiturate antagonist) | [4][5] |

| Drug Discrimination | Rats | Substitution for this compound | - | Not antagonized by Flumazenil (benzodiazepine antagonist) | [4][5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the effects of this compound and meprobamate on the function of GABA-A receptors expressed in a controlled in vitro system.

-

Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

-

Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to allow electrical access to the entire cell.

-

Solutions:

-

Internal Solution (in pipette): Contains a high concentration of chloride ions (e.g., CsCl or KCl) to allow for the measurement of chloride currents.

-

External Solution (bathing the cells): A physiological saline solution (e.g., Krebs solution) containing neurotransmitters and drugs of interest.

-

-

Drug Application: this compound, meprobamate, GABA, and various antagonists are applied to the cells via a rapid solution exchange system.

-

Data Acquisition and Analysis: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the currents flowing across the cell membrane in response to drug application are recorded. The amplitude, kinetics, and concentration-response relationships of these currents are then analyzed to determine the potency (EC50) and efficacy of the compounds.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter and drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or the reticular formation.

-

Probe Perfusion: The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.

-

Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid, including this compound, meprobamate, and GABA, diffuse across the membrane and into the perfusate, which is then collected in small fractions.

-

Neurochemical Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentrations of the substances of interest.

-

Data Interpretation: This method provides a temporal profile of drug and neurotransmitter levels in a specific brain region following systemic administration of this compound, allowing for the correlation of neurochemical changes with behavioral effects.

Drug Discrimination Studies

This behavioral paradigm is used to assess the subjective effects of a drug in animals.

-

Training Phase: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food). They are trained to associate the subjective effects of a specific drug (the training drug, in this case, this compound) with pressing one lever, and the effects of a placebo (vehicle) with pressing the other lever.

-

Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug, other drugs (test drugs), or combinations of drugs and antagonists.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces subjective effects similar to the training drug, the animals will predominantly press the drug-appropriate lever (substitution). If an antagonist blocks the effects of the training drug, the animals will press the vehicle-appropriate lever. The dose at which a drug produces 50% of the maximal effect (ED50) is a measure of its potency.

Visualizations

Signaling Pathway of this compound and Meprobamate at the GABA-A Receptor

Caption: this compound and Meprobamate Signaling at the GABA-A Receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for In Vivo Microdialysis.

Experimental Workflow for Drug Discrimination Studies

Caption: Workflow for Drug Discrimination Studies.

Conclusion

The mechanism of action of this compound on the central nervous system is multifaceted, primarily involving the potentiation of GABAergic inhibition through a barbiturate-like modulation of GABA-A receptors. This action is mediated by both the parent drug and its active metabolite, meprobamate. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the rational development of novel muscle relaxants with improved safety profiles and for devising effective strategies to mitigate the abuse potential of this compound. Further research into the specific subunit compositions of GABA-A receptors that are most sensitive to this compound may unveil opportunities for more targeted therapeutic interventions.

References

- 1. Regional variation in steroid anesthetic modulation of [35S]TBPS binding to gamma-aminobutyric acidA receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 6. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.who.int [cdn.who.int]

- 12. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

The In Vivo Profile of Carisoprodol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, has been a subject of extensive research due to its therapeutic efficacy in treating acute musculoskeletal conditions and its notable potential for abuse. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon key findings from preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid absorption, extensive metabolism, and a relatively short half-life. Its primary active metabolite, meprobamate, exhibits a distinct pharmacokinetic profile that significantly contributes to the overall pharmacological effects.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the onset of action typically occurring within 30 minutes.[1] Peak plasma concentrations (Cmax) are generally reached within 1.5 to 2 hours.[2] this compound is distributed throughout the body and has a protein binding of approximately 60%.[3] Studies have estimated the volume of distribution (Vd) for this compound in humans to be in the range of 0.93 to 1.3 L/kg.[4]

Metabolism and Elimination

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[5] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.[6][7] Individuals who are poor metabolizers of CYP2C19 may exhibit up to a four-fold increase in this compound concentrations and a 50% reduction in meprobamate concentrations compared to normal metabolizers.[7] this compound has an elimination half-life of approximately 2 hours, while meprobamate has a much longer half-life of about 9 to 10 hours.[8] Both this compound and its metabolites are primarily excreted by the kidneys.[1]

dot

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, meprobamate, from single and multiple-dose studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers

| Parameter | This compound (350 mg) | Meprobamate (from 350 mg this compound) |

| Cmax (ng/mL) | 2580 ± 1214[8] | 2181 ± 605[8] |

| Tmax (h) | ~1.5 - 2.0[5] | - |

| AUC₀₋∞ (h*ng/mL) | 8072 ± 6303[8] | 34529 ± 7747[8] |

| Half-life (h) | 2.0 ± 0.8[8] | 9.0 ± 1.8[8] |

Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers (350 mg every 8 hours for 14 days)

| Parameter | This compound | Meprobamate |

| Cmax (ng/mL) | 2504 ± 730[8] | 5758 ± 1255[8] |

| AUC₀₋∞ (h*ng/mL) | 7451 ± 3615[8] | 79699 ± 17978[8] |

| Half-life (h) | 2.0 ± 0.7[8] | 8.7 ± 1.4[8] |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by central nervous system (CNS) depression, leading to skeletal muscle relaxation, sedation, and anxiolysis.

Mechanism of Action

This compound and its active metabolite, meprobamate, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[9] Both compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of the endogenous neurotransmitter GABA.[6] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.[10] While the effects were initially attributed solely to meprobamate, recent studies have shown that this compound itself can directly modulate GABA-A receptors in a barbiturate-like manner.[6][9]

dot

In Vivo Effects

In vivo studies in both animals and humans have demonstrated the CNS depressant effects of this compound.

-

Muscle Relaxation: In animal models, this compound produces muscle relaxation by blocking interneuronal activity in the spinal cord and the descending reticular formation of the brain.[11] Clinical trials in patients with acute lower back spasm have shown that this compound is significantly more effective than placebo in providing relief from backache and improving functional status.[2][12]

-

Sedation and Psychomotor Impairment: this compound can cause dose-dependent sedation and psychomotor impairment.[13] Studies in healthy volunteers have shown that even at therapeutic doses (350 mg), this compound can impair performance on various psychomotor tests, while higher doses (700 mg) produce significant subjective feelings of sedation.[13][14] These effects are thought to be mediated by this compound itself, rather than solely by its metabolite meprobamate, as the peak impairment often occurs around 1.5 hours post-dose, coinciding with this compound's Tmax.[5][15]

Experimental Protocols

Quantification of this compound and Meprobamate in Biological Matrices

A common and highly sensitive method for the quantification of this compound and meprobamate in plasma, urine, and oral fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][16]

A. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma, add an internal standard (e.g., this compound-d7).

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column (e.g., a C18 or phenyl column) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for this compound, meprobamate, and the internal standard for quantification.

dot

In Vivo Microdialysis in Animal Models

In vivo microdialysis is a powerful technique used to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing insights into brain pharmacokinetics.[17][18]

A. Surgical Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a guide cannula into the target brain region (e.g., nucleus accumbens).

-

Secure the cannula with dental cement and allow the animal to recover.

B. Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Analyze the dialysate samples for this compound and meprobamate concentrations using a sensitive analytical method like LC-MS/MS.

Clinical Trial Design for Acute Musculoskeletal Pain

A typical clinical trial to evaluate the efficacy of this compound for acute lower back spasm is a randomized, double-blind, placebo-controlled study.[12]

A. Study Population:

-

Adult patients with acute, painful muscle spasm of the lower back.

B. Treatment:

-

Random assignment to receive this compound (e.g., 250 mg or 350 mg) or a matching placebo, typically administered three times a day and at bedtime for a defined period (e.g., 7 days).

C. Efficacy Endpoints:

-

Primary: Patient-rated global impression of change and relief from starting backache.

-

Secondary: Functional status questionnaires (e.g., Roland-Morris Disability Questionnaire), time to symptom improvement, and physician's assessment of range of motion.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. The rapid absorption and metabolism to the active metabolite meprobamate, coupled with the complex interplay at the GABA-A receptor, contribute to its clinical efficacy and its potential for misuse. The experimental protocols outlined here provide a foundation for researchers to design and conduct further investigations into the pharmacology of this important centrally acting muscle relaxant. A thorough understanding of these principles is crucial for the safe and effective use of this compound in clinical practice and for the development of new therapeutic agents with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Randomized, double-blind trial of this compound 250 mg compared with placebo and this compound 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

- 4. Pharmacokinetic modeling of this compound and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Single and Multiple Dose PK–PD Characterization for this compound. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Double-blind, placebo-controlled trial of this compound 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Metabolic Pathway of Carisoprodol to Meprobamate: A Technical Guide on the Role of CYP2C19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism in the liver to form its active metabolite, meprobamate, a compound with known anxiolytic and sedative properties. This biotransformation is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Genetic variations in the CYP2C19 gene can lead to substantial inter-individual differences in this compound metabolism, affecting both the therapeutic efficacy and the potential for adverse effects of the drug. This technical guide provides an in-depth overview of the CYP2C19-mediated metabolism of this compound to meprobamate, including quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound and its primary metabolite, meprobamate, from clinical studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate

| Parameter | This compound (350 mg)[2] | Meprobamate (from 350 mg this compound)[2] | This compound (250 mg)[3] | Meprobamate (from 250 mg this compound)[3] |

| Cmax (ng/mL) | 2580 ± 1214 | 2181 ± 605 | 1240 ± 490 | 1840 ± 310 |

| AUC0-∞ (ng·h/mL) | 8072 ± 6303 | 34529 ± 7747 | 5290 | 2460 |

| T½ (h) | 2.0 ± 0.8 | 9.0 ± 1.9 | 1.74 | - |

| Tmax (h) | - | - | - | - |

Data are presented as mean ± standard deviation, where available.

Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate (350 mg every 8 hours for 14 days) [2]

| Parameter | This compound | Meprobamate |

| Cmax (ng/mL) | 2504 ± 730 | 5758 ± 1255 |

| AUC0-∞ (ng·h/mL) | 7451 ± 3615 | 79699 ± 17978 |

| T½ (h) | 2.0 ± 0.7 | 8.7 ± 1.4 |

Data are presented as mean ± standard deviation.

Table 3: Influence of CYP2C19 Phenotype on Single-Dose this compound Pharmacokinetics

| Parameter | Extensive Metabolizers[4] | Poor Metabolizers[4] |

| This compound Clearance (mL/h) | 71373.66 ± 39441.61 | 21585.61 ± 12130.85 |

| This compound AUC0-∞ (ng·h/mL) | 6038 ± 2530 | 19255 ± 10821 |

| Meprobamate AUC0-∞ (ng·h/mL) | 34694 ± 8446 | 33623 ± 2202 |

Data are presented as mean ± standard deviation.

Individuals with reduced or absent CYP2C19 activity, known as "poor metabolizers," can experience a 4-fold increase in this compound exposure and a 50% decrease in meprobamate exposure compared to normal metabolizers.[5] The mean serum clearance of this compound is approximately four times lower in poor metabolizers of mephenytoin (a proxy for CYP2C19 activity) than in extensive metabolizers.[6]

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol

The following protocol is a representative example of a clinical study designed to evaluate the pharmacokinetics of this compound and meprobamate.

1. Study Design: A single-center, open-label, randomized, two-period, crossover study is conducted.[2][3]

2. Participants: Healthy adult male and female volunteers are recruited. Participants undergo a comprehensive medical screening, including laboratory tests and an electrocardiogram, to ensure they are in good health.[2]

3. Dosing Regimen:

-

Single-Dose Study: Participants receive a single oral dose of this compound (e.g., 250 mg or 350 mg) with water after an overnight fast.[2][3]

-

Multiple-Dose Study: Participants receive multiple oral doses of this compound (e.g., 350 mg every 8 hours) for a specified duration (e.g., 14 days).[2]

4. Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method: Concentrations of this compound and meprobamate in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[7] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[8][9]

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[10]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions for this compound, meprobamate, and their respective deuterated internal standards.[7][9]

6. Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½, are calculated from the plasma concentration-time data using non-compartmental analysis.[4]

7. CYP2C19 Genotyping: Genomic DNA is extracted from a whole blood sample, and genotyping for common CYP2C19 alleles (e.g., *1, *2, *3, *17) is performed using a validated method such as real-time PCR with TaqMan probes.[11] Participants are then classified into metabolizer phenotype groups (e.g., extensive, intermediate, poor) based on their genotype.

In-Vitro Enzyme Kinetics Protocol

This protocol describes a method for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for the CYP2C19-mediated metabolism of this compound to meprobamate using human liver microsomes.

1. Materials:

-

Pooled human liver microsomes (HLMs)

-

Recombinant human CYP2C19 enzyme (optional, for specific isoform contribution)

-

This compound

-

Meprobamate (as a reference standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated meprobamate)

2. Incubation Procedure:

-

Prepare a series of this compound substrate concentrations in the potassium phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the HLMs (at a final protein concentration of, for example, 0.5 mg/mL) with the buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (to ensure linearity of the reaction), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the protein.

3. Sample Analysis:

-

Analyze the supernatant for the formation of meprobamate using a validated LC-MS/MS method as described in the in-vivo protocol.

4. Data Analysis:

-

Plot the rate of meprobamate formation (V) against the this compound substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

Mandatory Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 2. Single and Multiple Dose PK–PD Characterization for this compound. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdn.who.int [cdn.who.int]

- 6. Formation of meprobamate from this compound is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nyc.gov [nyc.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Deep Dive into the Neuropharmacology of Carisoprodol and its Interaction with GABA-A Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has long been a subject of interest and concern within the scientific and medical communities due to its therapeutic efficacy and potential for abuse. While historically its pharmacological effects were largely attributed to its primary metabolite, meprobamate, a growing body of evidence now firmly establishes this compound as a direct modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a specific focus on its intricate interactions with the GABA-A receptor. It synthesizes key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the GABA-A receptor.

Introduction

This compound has been prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its clinical effects, including sedation and muscle relaxation, are primarily mediated through its actions on the central nervous system (CNS).[1] For many years, the prevailing view was that this compound acts as a prodrug, with its active effects being mediated by its metabolite, meprobamate, a known positive allosteric modulator of GABA-A receptors.[2][3] However, recent and more detailed investigations have revealed that this compound itself directly interacts with and modulates the function of GABA-A receptors, exhibiting a pharmacological profile distinct from meprobamate.[4][5]

This guide will explore the direct actions of this compound on GABA-A receptors, its subunit-specific effects, and the experimental approaches used to elucidate these mechanisms.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and is a pentameric ligand-gated ion channel.[6][7] Its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1][8] this compound has been shown to modulate GABA-A receptor function in two principal ways: as a positive allosteric modulator and as a direct agonist.[4][6][9]

Positive Allosteric Modulation

This compound potentiates the effect of GABA at the GABA-A receptor.[4] In the presence of GABA, this compound increases the chloride current mediated by the receptor, thereby enhancing the inhibitory signal. This action is characteristic of many CNS depressants, including benzodiazepines and barbiturates.[4] However, the binding site for this compound appears to be distinct from the benzodiazepine binding site, as its effects are not antagonized by the benzodiazepine antagonist flumazenil.[4][9] Instead, this compound's actions are antagonized by the barbiturate antagonist bemegride, suggesting a "barbiturate-like" mechanism of action.[4][9]

Direct Activation

In addition to potentiating GABA-mediated currents, this compound can directly activate the GABA-A receptor in the absence of GABA.[4][9] This direct gating of the chloride channel contributes to its overall CNS depressant effects. Studies have shown that this compound is more potent and efficacious as a direct agonist compared to its metabolite, meprobamate.[4] This direct activation is blocked by the GABA-A receptor antagonist picrotoxin.[4]

Quantitative Analysis of this compound's Effects on GABA-A Receptors

The following tables summarize the quantitative data from key studies investigating the effects of this compound on GABA-A receptors.

| Parameter | Receptor Subtype | Value | Reference |

| EC50 for Potentiation of GABA-gated Currents | α1β2γ2 | 142 ± 13 µM | [9] |

| α1β2 | 87.4 ± 16.4 µM | [10] | |

| α1β1γ2 | 33.1 ± 4 µM | [10] | |

| Maximum Potentiation (% of control) | α1β2γ2 | 474.7 ± 53.5% | [10] |

| α1β1γ2 | 225 ± 14.6% | [10] | |

| Direct Gating Efficacy (% of max GABA response) | α1β2γ2 | ~43% | [10] |

| α1β1γ2 | ~70% | [10] |

Table 1: Potentiation and Direct Gating Effects of this compound on GABA-A Receptors.

| Receptor Subunit Composition | Effect of this compound | Key Findings | Reference |

| α1β2γ2 | Direct activation and allosteric modulation | This compound exhibits barbiturate-like effects. | [4][10] |

| α1β1γ2 | Higher efficacy for direct activation compared to β2-containing receptors. | The β subunit isoform influences this compound's efficacy. | [10] |

| αxβzγ2 (x=1-6, z=1-3) | Direct gating and allosteric potentiation observed for all configurations. | α1-containing receptors show the most efficacious enhancement of GABA action. α3-containing receptors show reduced direct gating efficacy. | [10][11] |

| α1β3δ and α4β3δ (Extrasynaptic) | Greater efficacy as a direct gating agonist than GABA. Allosteric potentiation of both EC20 and saturating GABA concentrations. | This compound is effective at both synaptic and extrasynaptic receptors. | [10][11] |

| ρ1 (Homomeric) | No allosteric modulation. | Demonstrates selectivity of this compound for specific GABA-A receptor subtypes. | [4][9] |

| Glycine α1 (Homomeric) | No significant effect. | Highlights the specificity of this compound for GABA-A receptors over other inhibitory ligand-gated ion channels. | [4][9] |

Table 2: Subunit-Dependent Effects of this compound on GABA-A Receptors.

Experimental Protocols

The characterization of this compound's effects on GABA-A receptors has predominantly relied on in vitro electrophysiological techniques, particularly whole-cell patch-clamp recordings from cells expressing recombinant GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing across the cell membrane in response to the application of neurotransmitters and modulators.

Objective: To determine the effects of this compound on GABA-A receptor function, including its ability to potentiate GABA-evoked currents and to directly activate the receptor.

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of ion channels. These cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[12][13]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

-

HEK293 cells expressing the GABA-A receptor subtype of interest are plated on glass coverslips.

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

GABA and this compound are applied to the cell using a rapid solution exchange system.

Experimental Paradigms:

-

Potentiation: A low concentration of GABA (typically the EC10-EC20) is applied to elicit a baseline current. This compound is then co-applied with the same concentration of GABA to determine its potentiating effect.

-

Direct Activation: this compound is applied in the absence of GABA to assess its ability to directly gate the GABA-A receptor channel.

-

Antagonism: To investigate the binding site, antagonists such as flumazenil or bemegride are co-applied with this compound and GABA.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism of action at the GABA-A receptor.

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that this compound is a direct-acting modulator of the GABA-A receptor, with a pharmacological profile that is distinct from its metabolite, meprobamate. Its ability to both positively allosterically modulate and directly activate the receptor in a barbiturate-like manner provides a clear molecular basis for its sedative and muscle relaxant properties. The subunit-dependent nature of its effects suggests that this compound may differentially affect various neuronal circuits in the CNS. A thorough understanding of the neuropharmacology of this compound is crucial for appreciating its therapeutic actions, its potential for abuse, and for guiding the development of safer and more effective GABAergic modulators. Future research should continue to explore the precise binding site(s) of this compound on the GABA-A receptor and the functional consequences of its interaction with different receptor subtypes in vivo.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]

- 7. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of subunit-dependent direct gating and allosteric modulatory effects of this compound at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 13. benchchem.com [benchchem.com]

Investigating the Abuse Potential and Dependence of Carisoprodol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has garnered significant attention due to its potential for abuse and dependence. Marketed under brand names such as Soma, it is prescribed for the short-term relief of acute, painful musculoskeletal conditions. However, its pharmacologic profile, characterized by sedative and euphoric effects, has led to its non-medical use and subsequent scheduling as a controlled substance in many countries. This technical guide provides a comprehensive overview of the abuse potential and dependence liability of this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate its effects. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of central nervous system depressants and abuse liability assessment.

Introduction

This compound was initially developed with the aim of creating a muscle relaxant with a lower abuse potential than its predecessor, meprobamate.[1] Ironically, this compound is metabolized in the body to meprobamate, a Schedule IV controlled substance, which contributes significantly to its abuse liability.[2] However, research has demonstrated that this compound itself possesses intrinsic pharmacological activity, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This activity produces barbiturate-like effects, leading to sedation, relaxation, and giddiness, which are sought after by individuals using the drug non-medically.[1]

The abuse of this compound has been a growing concern, with reports of tolerance, dependence, and a significant withdrawal syndrome upon abrupt cessation.[4] This has prompted regulatory agencies to implement stricter controls on its prescription and distribution.[4] Understanding the underlying mechanisms of this compound's abuse potential is crucial for the development of safer therapeutic alternatives and for informing clinical practice and public health policies.

Mechanism of Action

The primary mechanism underlying the central nervous system effects of this compound and its active metabolite, meprobamate, is the modulation of the GABA-A receptor.[3][5]

Allosteric Modulation and Direct Gating of the GABA-A Receptor

Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain.[6] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This neuronal inhibition manifests as sedation, anxiolysis, and muscle relaxation.[7]

Furthermore, at higher concentrations, this compound and meprobamate can directly activate the GABA-A receptor in the absence of GABA, a characteristic they share with barbiturates.[6] This direct gating of the chloride channel contributes to their profound CNS depressant effects and is a key factor in their abuse potential. Studies have shown that this compound itself is more potent and efficacious than meprobamate in both allosterically modulating and directly gating the GABA-A receptor.[8]

dot

Caption: this compound's GABA-A Receptor Signaling Pathway.

Pharmacokinetics

The abuse potential of a drug is often influenced by its pharmacokinetic profile, including its rate of absorption, distribution, metabolism, and elimination.

Absorption and Distribution

This compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 1.7 hours.[5] Its effects are typically felt within 30 minutes and last for 4 to 6 hours.[5] this compound has a volume of distribution (Vd) ranging from 0.93 to 1.3 L/kg, indicating its distribution throughout the body's tissues.[2][9][10]

Metabolism and Elimination

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate.[5] The half-life of this compound is approximately 1.74 to 1.96 hours.[5] Meprobamate has a longer half-life, contributing to the prolonged effects and the potential for accumulation with repeated dosing. Individuals who are poor metabolizers of CYP2C19 may have higher concentrations of this compound and lower concentrations of meprobamate, which can affect the drug's efficacy and adverse effect profile.[5]

| Parameter | This compound | Meprobamate | Reference |

| Tmax (hours) | 1.5 - 1.7 | - | [5] |

| Half-life (hours) | 1.74 - 1.96 | - | [5] |

| Volume of Distribution (Vd) (L/kg) | 0.93 - 1.3 | 1.4 - 1.6 | [2][9][10] |

| Cmax (µg/mL) after 350 mg dose | 1.24 - 1.78 | - | [5] |

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate.

Preclinical Assessment of Abuse Potential

A variety of preclinical models are used to assess the abuse liability of drugs. These models provide valuable information on the reinforcing, discriminative, and rewarding effects of a substance.

Drug Discrimination Studies

Drug discrimination paradigms are used to determine if a novel compound produces subjective effects similar to those of a known drug of abuse. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and to make a differential response to receive a reward.

Experimental Protocol: Drug Discrimination in Rats [11][12]

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Subjects: Male and female rats.

-

Training Phase:

-

Rats are trained to press one lever after the administration of this compound (e.g., 100 mg/kg, intraperitoneally) and the other lever after the administration of a vehicle (e.g., saline).[11]

-

Correct lever presses are reinforced with a food pellet or other reward on a fixed-ratio schedule.

-

Training continues until the rats consistently (e.g., >80% accuracy) press the correct lever corresponding to the drug or vehicle condition.

-

-

Testing Phase:

-

Once trained, rats are tested with various doses of this compound to generate a dose-response curve.

-

Other drugs with known abuse potential (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered to determine if they substitute for the this compound cue (i.e., if the animals press the this compound-appropriate lever).

-

Antagonists (e.g., flumazenil, bemegride) can be co-administered to investigate the receptor mechanisms underlying the discriminative stimulus effects.

-

Studies have shown that GABAergic ligands such as pentobarbital, chlordiazepoxide, and meprobamate fully substitute for the discriminative stimulus effects of this compound in a dose-dependent manner.[6] The barbiturate antagonist bemegride, but not the benzodiazepine antagonist flumazenil, blocks the discriminative effects of this compound, further supporting its barbiturate-like mechanism of action.[6]

| Study Type | Animal Model | Effective Doses of this compound | Key Findings | Reference |

| Drug Discrimination | Rats | 100 mg/kg (training dose) | Pentobarbital, chlordiazepoxide, and meprobamate substitute for this compound. Effects blocked by bemegride. | [6][11] |

| Locomotor Depression | Mice | Not specified | This compound elicits locomotor depression. | [6] |

| Conditioned Place Preference | Rats | 100 mg/kg | This compound produces conditioned place preference. | [5] |

Table 2: Effective Doses of this compound in Preclinical Abuse Liability Studies.

dot

Caption: Experimental Workflow for a Drug Discrimination Study.

Conditioned Place Preference

Conditioned place preference (CPP) is a model used to assess the rewarding properties of a drug.[13][14][15] The paradigm involves pairing a specific environment with the administration of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test. This compound has been shown to produce conditioned place preference in rats, indicating its rewarding effects.[5]

Clinical Evidence of Abuse and Dependence

Clinical data and case reports provide strong evidence for the abuse and dependence potential of this compound in humans.

Subjective Effects

In healthy volunteers, this compound produces dose-dependent subjective effects, including feelings of sedation and drug liking.[16] At supratherapeutic doses, these effects are more pronounced and are similar to those of other CNS depressants.[16]

Withdrawal Syndrome

Abrupt discontinuation of this compound after prolonged or high-dose use can lead to a significant withdrawal syndrome.[17][18][19][20][21] The symptoms are similar to those observed with barbiturate and benzodiazepine withdrawal and can include:

-

Insomnia

-

Vomiting

-

Abdominal cramps

-

Headache

-

Tremors

-

Muscle twitching

-

Anxiety

-

Ataxia

-

Hallucinations

The severity of the withdrawal syndrome is dependent on the dose and duration of this compound use. Medical supervision is often required to manage the withdrawal symptoms, which may involve a tapering of the this compound dose or the use of other medications such as benzodiazepines.[17]

Factors Contributing to Abuse Potential

The abuse potential of this compound is a multifactorial issue stemming from its pharmacological properties and its metabolic profile.

dot

Caption: Logical Relationship of Factors Contributing to Abuse Potential.

Conclusion

The evidence strongly indicates that this compound possesses a significant potential for abuse and dependence. This liability is mediated through its direct, barbiturate-like actions on the GABA-A receptor and its metabolism to meprobamate, an active metabolite with its own abuse potential. Preclinical studies using drug discrimination and conditioned place preference models have consistently demonstrated the reinforcing and rewarding effects of this compound. Clinical data further support these findings, with numerous reports of non-medical use, tolerance, and a severe withdrawal syndrome. For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacology and abuse liability of this compound is essential for the development of safer and more effective treatments for musculoskeletal conditions and for the broader effort to combat prescription drug abuse. Future research should continue to explore the specific molecular interactions of this compound with GABA-A receptor subtypes to better understand its unique pharmacological profile and to guide the design of novel therapeutics with reduced abuse potential.

References

- 1. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic modeling of this compound and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.who.int [cdn.who.int]

- 6. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic modeling of this compound and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 10. ovid.com [ovid.com]

- 11. This compound pharmacokinetics and distribution in the nucleus accumbens correlates with behavioral effects in rats independent from its metabolism to meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. govinfo.gov [govinfo.gov]

- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. projectknow.com [projectknow.com]

- 18. touchstonerecoverycenter.com [touchstonerecoverycenter.com]

- 19. This compound (Soma) Withdrawal: Quitting, Symptoms, Timeline, & Help | Renaissance Recovery [renaissancerecovery.com]

- 20. Soma (this compound) | Abuse, Detox, Withdrawal, Treatment [novarecoverycenter.com]

- 21. swiftriver.com [swiftriver.com]

Unraveling the Sedative Properties of Carisoprodol: A Mechanism Independent of Meprobamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has long been presumed to exert its sedative effects primarily through its active metabolite, meprobamate. However, a growing body of evidence compellingly suggests that this compound possesses intrinsic sedative properties mediated by its direct interaction with γ-aminobutyric acid type A (GABA-A) receptors, independent of its conversion to meprobamate. This technical guide synthesizes findings from in-vitro and in-vivo studies to provide a comprehensive understanding of this compound's direct mechanism of action, offering critical insights for researchers, scientists, and professionals in drug development. Through a detailed examination of experimental protocols, quantitative data, and signaling pathways, this document elucidates the barbiturate-like modulatory effects of this compound on GABA-A receptors, highlighting its distinct pharmacological profile.

Introduction